1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid is a research chemical with the CAS number 1099048-69-7 . It has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . The IUPAC name for this compound is 1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O . This indicates that the molecule consists of a phenylcyclobutane carbonyl group attached to a piperidine ring, which is further attached to a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . It has a complexity of 402 and a topological polar surface area of 57.6Ų . It has 3 rotatable bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . Its XLogP3 is 2.2, indicating its relative lipophilicity .Scientific Research Applications
Structural and Conformational Studies
- X-ray Diffraction Analysis : The structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid, have been analyzed using X-ray diffraction methods. This approach reveals details about molecular geometry, bonding patterns, and crystal structure (Reisner et al., 1983).
Chemical Synthesis and Catalysis
- Synthesis of Oxindole : Research includes the synthesis of oxindole via palladium-catalyzed CH functionalization, where similar piperidine derivatives are used. This method is significant in medicinal chemistry synthesis (Magano et al., 2014).
- Mixed Ligand Complex Formation : Studies on mixed ligand fac-tricarbonyl complexes, where compounds like 1H-imidazole-4-carboxylic acid are used, showcase the potential of similar piperidine derivatives in creating new complex molecules (Mundwiler et al., 2004).
Pharmaceutical Research
- Development of ACC Inhibitors : Derivatives of piperidine have been synthesized and evaluated as non-selective inhibitors for enzymes like ACC1/2, indicating the potential pharmaceutical applications of similar compounds (Chonan et al., 2011).
- Aurora Kinase Inhibition : Compounds with structural similarities have been explored for their potential in treating cancer by inhibiting Aurora A, an enzyme linked to cancer cell proliferation (ヘンリー,ジェームズ, 2006).
Synthetic Methodology
- Synthesis of Piperidines : The Claisen rearrangement of specific esters, derived from serine, to piperidine derivatives showcases the versatility of piperidine structures in synthetic chemistry (Acharya & Clive, 2010).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Detailed studies on the crystal structure of similar compounds, like 4-carboxypiperidinium 1-carboxycyclobutane-1-carboxylate, provide insights into molecular interactions and stability (Belandria et al., 2012).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been explored using various techniques, contributing to our understanding of similar molecules (Devi et al., 2020).
Crystallographic Characterization
- Crystal and Molecular Structure : Studies on compounds like 4-piperidinecarboxylic acid hydrochloride provide valuable information about their crystal and molecular structures, relevant for similar piperidine derivatives (Szafran et al., 2007).
Biological Studies
- Analgesic Activity : Research on derivatives of piperidine, such as pyrrole esters of tropanols, for their analgesic activity, hints at the potential biological applications of similar compounds (Waters, 1977).
properties
IUPAC Name |
1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15(20)13-7-11-18(12-8-13)16(21)17(9-4-10-17)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGDJWRXDMHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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